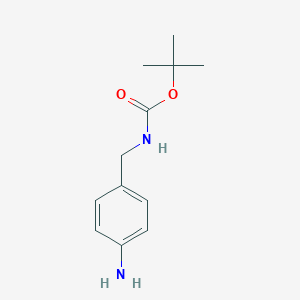

4-(N-Boc-aminomethyl)aniline

Overview

Description

4-(N-Boc-aminomethyl)aniline is a protected aromatic amine featuring a tert-butoxycarbonyl (Boc) group on the aminomethyl substituent. Its molecular formula is C₁₂H₁₈N₂O₂ (as inferred from related Boc-protected compounds in and ). The Boc group enhances stability during synthetic reactions, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(N-Boc-aminomethyl)aniline can be synthesized through a multi-step process. One common method involves the protection of 4-aminobenzylamine with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is carried out at room temperature and yields the desired protected amine .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-aminomethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The nitro derivatives of this compound can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Common Reagents and Conditions

Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), dichloromethane (DCM).

Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

Major Products

Substitution: Free amine (4-aminomethyl aniline).

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines from nitro derivatives.

Scientific Research Applications

Organic Synthesis

4-(N-Boc-aminomethyl)aniline is instrumental in synthesizing various organic compounds:

- Synthesis of Haptens : It serves as a precursor for creating haptens used in immunology and vaccine development.

- Diazonium Salts : The compound is also utilized in the preparation of diazonium salts, which are crucial intermediates in azo dye synthesis and other organic reactions .

Biological Applications

In biological research, this compound has shown potential in:

- Bio-active Compound Development : It is used to synthesize bio-active compounds that can interact with biological systems.

- Organic Synthase Inhibitors : The compound is explored for its ability to inhibit various synthases, contributing to drug discovery efforts targeting metabolic pathways .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed for:

- Pharmaceutical Intermediates : It is a key intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders due to its neuroprotective properties .

- Drug Formulation : The compound's stability and reactivity make it suitable for formulating complex drugs with specific action mechanisms.

Industrial Applications

The compound finds applications in:

- Specialty Chemicals Production : It is used in producing various specialty chemicals that require high purity and specific functional groups.

- Advanced Materials Development : Its properties are leveraged in developing advanced materials with tailored functionalities .

Case Study 1: Synthesis of Haptens

A recent study demonstrated the use of this compound in synthesizing haptens for vaccine development. The process involved coupling the protected amine with various carboxylic acids to form stable conjugates suitable for immunogenic studies.

Case Study 2: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit neuroprotective effects in vitro. These findings suggest potential therapeutic applications in treating neurodegenerative diseases by inhibiting specific enzymatic pathways involved in neuronal damage.

Mechanism of Action

The mechanism of action of 4-(N-Boc-aminomethyl)aniline involves its role as a protected amine in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Advantages of Boc Protection :

- Stabilizes the amine against oxidation and undesired side reactions.

- Facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Unprotected Analog: 4-(Aminomethyl)aniline

- Structure : Lacks the Boc group, with a free -NH₂ on both the benzene ring and the methylene bridge.

- Reactivity : Highly reactive due to unprotected amines, prone to oxidation and side reactions.

- Applications: Limited in multi-step syntheses but useful in direct coupling (e.g., forming compound 4 via reaction with indole-3-acetic acid) .

- Stability : Less stable than Boc-protected analogues, requiring careful handling .

Hydroxyl-Substituted Analog: N-Boc-4-hydroxyaniline

- Structure: Contains a hydroxyl (-OH) group instead of the aminomethyl substituent.

- Reactivity : The -OH group participates in hydrogen bonding and electrophilic substitution.

- Applications: Used in phenolic coupling reactions; less common in amidation compared to aminomethyl derivatives .

| Property | This compound | N-Boc-4-hydroxyaniline |

|---|---|---|

| Molecular Weight | ~236.3 g/mol | 209.24 g/mol |

| Key Functional Groups | Boc-aminomethyl | Boc-protected -OH |

| Solubility | Moderate in organic solvents | Higher (polar solvents) |

Nitro-Substituted Analogs: N-Methyl-4-nitroaniline

- Structure: Features a nitro (-NO₂) group and a methylamine substituent.

- Reactivity : The nitro group directs electrophilic substitution to meta positions.

- Applications : Primarily used in dye synthesis and as a precursor for reduced amines (e.g., anilines) .

| Property | This compound | N-Methyl-4-nitroaniline |

|---|---|---|

| Molecular Weight | ~236.3 g/mol | 167.15 g/mol |

| Electronic Effects | Electron-donating (Boc) | Electron-withdrawing (NO₂) |

| Biological Activity | Antiproliferative derivatives | Limited data |

Schiff Base Analog: N-(4-Methoxybenzylidene)aniline

- Structure : A Schiff base formed by condensation of aniline with 4-methoxybenzaldehyde.

- Reactivity : Base-sensitive imine linkage; used in coordination chemistry and catalysis .

- Applications : Metal ligand synthesis; less common in pharmaceutical contexts.

| Property | This compound | N-(4-Methoxybenzylidene)aniline |

|---|---|---|

| Molecular Weight | ~236.3 g/mol | 211.26 g/mol |

| Functional Groups | Boc-aminomethyl | Imine (-CH=N-) |

| Stability | Acid-labile | Hydrolysis-prone |

Alkyl-Substituted Analog: 4-Isobutylaniline

- Structure : Branched isobutyl group at the para position.

- Reactivity : Hydrophobic alkyl chain enhances lipid solubility.

- Applications : Intermediate in agrochemicals and surfactants .

| Property | This compound | 4-Isobutylaniline |

|---|---|---|

| Molecular Weight | ~236.3 g/mol | 149.23 g/mol |

| Substituent | Polar aminomethyl | Nonpolar isobutyl |

| Applications | Pharmaceuticals | Agrochemicals |

Biological Activity

4-(N-Boc-aminomethyl)aniline, a compound with the chemical formula CHNO, is a derivative of aniline that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is synthesized through various methods, including cross-coupling reactions and N-Boc protection strategies. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The synthesis often involves coupling reactions with various electrophiles, yielding high purity and good yields under optimized conditions .

Biological Activities

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in vitro. It has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology . The mechanism behind its neuroprotective effect may involve modulation of signaling pathways associated with neuronal survival and apoptosis.

Inhibition of Enzymatic Activity

One notable area of research involves the compound's ability to inhibit specific enzymes. For instance, it has been tested as an inhibitor of adenosine kinase (AdK), which plays a critical role in regulating adenosine levels in cells. Inhibiting AdK can lead to increased endogenous adenosine, which has therapeutic implications for conditions such as seizures and diabetes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to interact with HDACs, leading to altered gene expression profiles. This action is crucial for understanding its anticancer properties since HDAC inhibition can reactivate silenced tumor suppressor genes .

- DNA Interaction : The compound may exhibit DNA reactivity akin to other aniline derivatives, potentially leading to genotoxic effects under certain conditions. This aspect requires further investigation to elucidate the safety profile of the compound .

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(N-Boc-aminomethyl)aniline, and how is the Boc protection optimized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the primary amine of 4-(aminomethyl)aniline. A standard method employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in dichloromethane with triethylamine) to protect the amine . Optimization focuses on controlling reaction temperature (0–25°C), stoichiometry (1:1.1 ratio of substrate to Boc anhydride), and purification via column chromatography using silica gel with ethyl acetate/hexane eluents.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the Boc group’s presence (e.g., tert-butyl signals at ~1.4 ppm in H NMR) and aromatic proton integration .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) verifies molecular weight (theoretical: 222.28 g/mol; experimental: 222.28 ± 0.01 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm indicate the carbonyl group of the Boc moiety .

Q. How should this compound be stored to ensure stability?

Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation via hydrolysis of the Boc group or oxidation of the aniline moiety . Purity (>98%) should be verified periodically by HPLC or TLC .

Q. What purification methods are effective for isolating this compound?

Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity by TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the Boc group influence regioselectivity in nucleophilic substitution reactions involving this compound?

The Boc group sterically shields the adjacent methylene amine, directing electrophilic attacks (e.g., nitrosation or acylation) to the para position of the aniline ring. Computational studies (DFT) suggest reduced electron density at the ortho position due to resonance effects from the Boc carbonyl .

Q. How can researchers resolve contradictions in reported physical properties (e.g., density, solubility) of Boc-protected anilines?

Discrepancies may arise from impurities or measurement conditions. For example, density values for similar compounds range from 1.12–1.39 g/mL depending on solvent traces . Standardize measurements using calibrated equipment (e.g., digital densitometers) and report solvent-free data .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid cleaves it via protonation of the carbonyl oxygen) but stable in mild bases. Kinetic studies show a half-life of >6 months at pH 7–9, but <1 hour in 50% TFA/DCM .

Q. How is this compound utilized in synthesizing pharmacologically active compounds?

It serves as a precursor for opioid analogs (e.g., 4-anilinopiperidines) by facilitating amine deprotection and subsequent functionalization. The Boc group enables selective modification of the aniline ring while protecting the secondary amine during coupling reactions .

Q. What strategies mitigate toxicity risks when handling this compound in vitro?

Although the Boc group reduces acute toxicity compared to free aniline, precautions include:

Properties

IUPAC Name |

tert-butyl N-[(4-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWQXBSQQHAGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373203 | |

| Record name | 4-(N-Boc-aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-55-8 | |

| Record name | 4-(N-Boc-aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.